molecular formula C13H18N2O4S B2840370 3-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 2034382-65-3

3-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No. B2840370
CAS RN: 2034382-65-3
M. Wt: 298.36
InChI Key: QHPNZERGXGYYRU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves many synthetic methodologies that have been established for the construction of spirocyclic compounds . The azetidin-2-one ring, a key component of this compound, has been exploited to yield biologically active new chemical entities exhibiting a variety of activities . Over the years, β-lactams, which are part of the azetidin-2-one ring, have also emerged as versatile building blocks for the synthesis of amino acids, alkaloids, and toxoids with potential biological properties .


Molecular Structure Analysis

Spirocyclic compounds, such as this one, are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .

Scientific Research Applications

  • Synthesis Techniques : The oxazolidine-2,4-dione motif, similar to the one found in your compound of interest, is frequently present in biologically important compounds. A study by Zhang et al. (2015) developed a novel method for synthesizing various oxazolidine-2,4-diones using atmospheric carbon dioxide, offering a transition-metal-free approach under mild conditions (Zhang, Xia, Yang, & Lu, 2015).

  • Agricultural Applications : Famoxadone, an analog of oxazolidinone, is a new agricultural fungicide commercialized by DuPont. It demonstrates excellent control of plant pathogens affecting a range of crops. The study by Sternberg et al. (2001) discusses the synthesis and optimization of oxazolidinone derivatives like famoxadone for agricultural use (Sternberg et al., 2001).

  • Medicinal Chemistry : Research by Nuzzi et al. (2016) explored structure-activity relationship studies on 3-aminoazetidin-2-one derivatives, leading to the identification of potent inhibitors of intracellular N-acylethanolamine acid amidase (NAAA) activity. These inhibitors have potential applications in treating pain and inflammation (Nuzzi et al., 2016).

  • Antibacterial Agents : A study by Reck et al. (2005) identified novel oxazolidinone derivatives with reduced activity against monoamine oxidase A, which are promising as antibacterial agents with an improved safety profile (Reck et al., 2005).

  • Potential Antimalarial Agents : Abdelmonsef et al. (2020) synthesized novel quinazolin-2,4-dione hybrid molecules, including oxazolidine derivatives, and conducted in silico molecular docking studies to explore their potential as antimalarials (Abdelmonsef et al., 2020).

properties

IUPAC Name

3-[1-(2-cyclopentylsulfanylacetyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c16-11-7-19-13(18)15(11)9-5-14(6-9)12(17)8-20-10-3-1-2-4-10/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPNZERGXGYYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CC(C2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)oxazolidine-2,4-dione

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